Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the nicotinate family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method starts with the acylation of 2-amino-6-(trifluoromethyl)nicotinate, followed by cyclization, chlorination, and subsequent reactions with appropriate reagents to introduce the methoxyphenyl and ethyl ester groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxyphenyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B (NF-κB).
Pathways Involved: The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Comparison: Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity compared to similar compounds. The presence of the methoxyphenyl group also contributes to its unique pharmacological profile .
Biological Activity
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate (CAS: 200879-76-1) is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique molecular structure, characterized by the presence of a trifluoromethyl group and a methoxyphenyl substituent, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in relation to receptor modulation and potential therapeutic applications.
Key Findings
-
Sphingosine-1-Phosphate Receptor Modulation :
- This compound has been studied for its effects on the sphingosine-1-phosphate receptor (S1P1). It acts as an agonist, leading to significant immunosuppressive effects, such as a dramatic reduction in circulating lymphocytes in animal models (up to 78% decrease after a single oral dose of 1 mg/kg) .
- The compound demonstrates high potency (EC50 = 0.035 μM) and selectivity against other S1P receptors (S1P2-5), indicating its potential utility in treating conditions like multiple sclerosis and other autoimmune disorders .
- Antibacterial Properties :
-
Potential for Drug Development :
- The unique chemical properties of this compound make it a candidate for further exploration in drug development, particularly for inflammatory and metabolic disorders .
Table 1: Summary of Biological Activities
Case Study 1: Immunosuppressive Effects
In a study involving rats, administration of this compound resulted in a significant decrease in peripheral lymphocyte counts. This effect was attributed to its action as an S1P1 receptor agonist, highlighting its potential application in managing autoimmune diseases.
Case Study 2: Antibacterial Research
Research into similar compounds has indicated that modifications to the nicotinic acid structure can enhance antibacterial properties. Ongoing studies are exploring the specific mechanisms by which these compounds inhibit bacterial growth and their effectiveness against various strains.
Properties
Molecular Formula |
C17H16F3NO3 |
---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C17H16F3NO3/c1-4-24-16(22)15-10(2)21-14(9-13(15)17(18,19)20)11-5-7-12(23-3)8-6-11/h5-9H,4H2,1-3H3 |
InChI Key |
SNJOLGRDTIWYAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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